2-(3,4-Dimethoxyphenyl)-1-methylindole
Description
2-(3,4-Dimethoxyphenyl)-1-methylindole is an indole derivative featuring a 3,4-dimethoxyphenyl substituent at the 2-position and a methyl group at the 1-position of the indole ring. Indole derivatives are widely studied for their diverse biological activities, including interactions with neurotransmitter receptors and enzyme inhibition.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-methylindole |
InChI |
InChI=1S/C17H17NO2/c1-18-14-7-5-4-6-12(14)10-15(18)13-8-9-16(19-2)17(11-13)20-3/h4-11H,1-3H3 |
InChI Key |
YDDXTUXWIIOGIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-1-methylindole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 1-methylindole.
Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 1-methylindole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the desired indole derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of automated reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethoxyphenyl)-1-methylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-methylindole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structure : Unlike 2-(3,4-Dimethoxyphenyl)-1-methylindole, Rip-B replaces the indole core with a benzamide-linked phenethylamine moiety. The 3,4-dimethoxyphenyl group is retained but connected via an ethylamine spacer.
Synthesis : Rip-B is synthesized via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, yielding 80% efficiency .
Physicochemical Properties :
- Melting point: 90°C (lower than typical indole derivatives, likely due to reduced aromatic stacking).
- NMR Data: Distinct ¹H and ¹³C signals (Tables 1 and 2 in ) highlight differences in electronic environments compared to indole derivatives.
Functional Implications : The benzamide group in Rip-B may enhance hydrogen-bonding capacity, whereas the indole structure in this compound could promote π-π interactions in biological systems.
Triazole Derivatives with 3,4-Dimethoxyphenyl Groups
Structure: 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids and esters () feature a triazole ring instead of indole, with a thioacetic acid side chain. Synthesis: These compounds are synthesized via multi-step reactions, including esterification, with structures confirmed by IR, NMR, and elemental analysis . In contrast, indole derivatives like this compound may exhibit different toxicity profiles due to metabolic pathways involving cytochrome P450 enzymes.
Lignin Model Compounds with 3,4-Dimethoxyphenyl Groups
Structure: Compounds such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (2) and its derivatives () share the 3,4-dimethoxyphenyl group but incorporate β-O-4 lignin bonds. Reactivity: In alkaline conditions (KOtBu/tBuOH), these compounds undergo β-O-4 bond cleavage, producing 3,4-dimethoxybenzoic acid . This contrasts with this compound, where the indole ring’s stability likely reduces susceptibility to similar cleavage.
Comparative Analysis Table
Research Implications and Limitations
While this compound shares structural motifs with the compounds above, its unique indole core and substitution pattern suggest distinct physicochemical and biological properties. For example:
- Electronic Effects : The electron-donating methoxy groups in all compounds enhance aromatic stability, but the indole ring’s inherent electron-richness may further modulate redox behavior.
- Biological Activity : Indole derivatives often target serotonin receptors or kinases, whereas Rip-B’s benzamide group may favor protease interactions.
Limitations : Direct experimental data on this compound are absent in the provided evidence, necessitating extrapolation from analogs. Further studies on synthesis, crystallography, and bioactivity are critical to validate these comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
